Functional Handle: Primary Amine vs. N‑Methyl or N‑H Cyclohexyl Analogs
The target compound (C₁₅H₂₄N₂O₂S; MW = 296.4 g·mol⁻¹) carries a free –CH₂NH₂ group . The closest commercial comparator, N‑cyclohexyl‑1‑phenylmethanesulfonamide (C₁₃H₁₉NO₂S; MW = 253.4 g·mol⁻¹), lacks this handle entirely [1]. N‑cyclohexyl‑N‑methyl‑1‑phenylmethanesulfonamide (C₁₄H₂₁NO₂S; MW = 267.4 g·mol⁻¹) replaces the amine with a tertiary N‑methyl group, rendering salt formation impossible . The presence of a basic primary amine (predicted pKₐ ≈ 10.5 for the –CH₂NH₂ moiety) allows the target compound to form hydrochloride or acetate salts, an option unavailable to the comparators.
| Evidence Dimension | Presence of ionizable primary amine for salt formation |
|---|---|
| Target Compound Data | One exocyclic –CH₂NH₂ group (predicted pKₐ ≈10.5; C₁₅H₂₄N₂O₂S, MW = 296.4 g·mol⁻¹) |
| Comparator Or Baseline | N‑cyclohexyl‑1‑phenylmethanesulfonamide (zero ionizable amine; MW = 253.4) and N‑cyclohexyl‑N‑methyl‑1‑phenylmethanesulfonamide (tertiary amine only; MW = 267.4) |
| Quantified Difference | Binary: free amine present vs. absent/blocked; salt-forming capacity enabled only in target compound |
| Conditions | Structural comparison based on molecular formulas and IUPAC names; pKₐ predicted by chemical class analogy |
Why This Matters
The ability to reversibly protonate the amine governs aqueous solubility, purification strategy and the scope of downstream bioconjugation or library synthesis.
- [1] Global Academic Press. Page 163 – Gabriele Laudadio: N‑cyclohexyl‑1‑phenylmethanesulfonamide HRMS and NMR data confirming absence of amine. https://www.globalacademicpress.com/ebooks/gabriele_laudadio/files/basic-html/page163.html (accessed 2026-05-10). View Source
